SHP2 Inhibitor Intermediate: Critical Ortho-Bromo/Meta-Fluoro Substitution Pattern Validated in Patent US9701670
2-Bromo-3-fluorophenylisocyanate is explicitly claimed as a key intermediate in the synthesis of SHP2 phosphatase inhibitors described in patent US9701670 [1]. SHP2 inhibitors represent a therapeutically validated oncology target class, with the TNO155 clinical program (Novartis) utilizing structurally related pyrazine cores [2]. The ortho-bromine/meta-fluorine substitution pattern is essential for the subsequent coupling and cyclization steps that form the active pharmacophore; regioisomers such as 3-bromo-2-fluorophenylisocyanate or 4-bromo-2-fluorophenylisocyanate would produce different connectivity patterns incompatible with the patent-defined structures .
| Evidence Dimension | Patent-defined structural requirement for SHP2 inhibitor pharmacophore formation |
|---|---|
| Target Compound Data | 2-Bromo-3-fluorophenyl substitution pattern (ortho-Br, meta-F) explicitly required for claimed compounds |
| Comparator Or Baseline | 3-Bromo-2-fluorophenylisocyanate (meta-Br, ortho-F) and 4-Bromo-2-fluorophenylisocyanate (para-Br, ortho-F) |
| Quantified Difference | Qualitative: Different regioisomers produce structurally distinct downstream products incompatible with patent claims |
| Conditions | Patent US9701670 synthesis of SHP2 inhibitor intermediates |
Why This Matters
Procurement of the exact regioisomer specified in patent literature ensures reproducibility of patented synthetic routes and protects intellectual property position.
- [1] Chen, Y.-N. P., et al. (Novartis AG). Compounds and Compositions for Inhibiting the Activity of SHP2. US Patent 9,701,670. Filed June 15, 2016, and issued July 11, 2017. View Source
- [2] WIPO Patent Search. Compounds Capable of Inhibiting the Activity of SHP2 Phosphatase. WO/2020/065613. Retrieved 2026. View Source
